molecular formula C27H22FN5O4 B2607188 N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide CAS No. 1110978-16-9

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide

Cat. No. B2607188
M. Wt: 499.502
InChI Key: DGHDQQCVJNOIFQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring, an imidazole ring, and a benzamide group. The presence of these groups suggests that the compound could have interesting biological activities. The 3,4-dimethoxyphenyl group is a common motif in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The oxadiazole ring is known to participate in cycloaddition reactions . The imidazole ring can act as a nucleophile in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzamide group could increase its lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

    Pharmaceutical Research

    • A compound with a similar structure, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, has been synthesized and studied for its therapeutic properties . Such types of derivatives are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

    Synthesis of Muscle Relaxants

    • 3,4-Dimethoxyphenylacetonitrile, a compound with a similar structure, has been used as an intermediate in the preparation of the muscle relaxant papaverine .

    Synthesis of Bioactive Molecules

    • Another compound, (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been synthesized using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . This compound is a building block for the synthesis of natural products and synthetic pharmaceuticals .

    Synthesis of Diterpene

    • 3,4-Dimethoxyphenylacetonitrile has also been used in the preparation of modified diterpene (±) nimbidiol .

    Synthesis of Anticancer Agents

    • A compound with a similar structure, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, has been synthesized and studied for its therapeutic properties . Such types of derivatives are known to exhibit potent anticancer properties .

    Synthesis of Anti-Inflammatory Agents

    • The same compound, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, is also known to exhibit anti-inflammatory properties .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

Future research on this compound could involve studying its biological activities, optimizing its synthesis, and investigating its mechanism of action. It could also be interesting to study the structure-activity relationships of this compound and related compounds .

properties

IUPAC Name

N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O4/c1-35-23-11-8-18(13-24(23)36-2)25-31-27(37-32-25)22-15-33(16-29-22)14-17-6-9-21(10-7-17)30-26(34)19-4-3-5-20(28)12-19/h3-13,15-16H,14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHDQQCVJNOIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide

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